3-ジメチルアミノ-1,2,4-ジチアゾール-5-チオン

説明

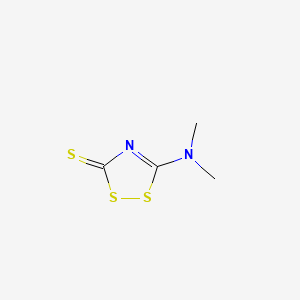

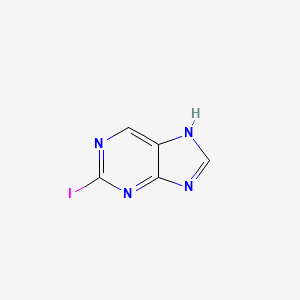

5-(dimethylamino)-3H-1,2,4-dithiazole-3-thione is a useful research compound. Its molecular formula is C4H6N2S3 and its molecular weight is 178.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality 5-(dimethylamino)-3H-1,2,4-dithiazole-3-thione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(dimethylamino)-3H-1,2,4-dithiazole-3-thione including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

オリゴヌクレオチド合成

3-ジメチルアミノ-1,2,4-ジチアゾール-5-チオン: は、オリゴヌクレオチド合成における硫黄化試薬として使用されます。この化合物は、CEホスホラミダイト化学を用いたホスホロチオエート結合の形成に特に効果的です。いくつかの利点があります。

- 高い溶解性: 自動合成装置での安全な使用を保証します .

- 迅速な反応:わずか30秒で完了し、利便性とスケーラビリティを実現します .

- 効率性:ホスホロチオエート結合を96%以上収率で生成し、ホスホジエステル副生成物は最小限に抑えられます .

医薬品中間体

この化合物は、医薬品製造の中間体として役立ちます。その特性には以下が含まれます。

硫黄転移試薬

硫黄転移試薬として、さまざまな硫黄含有化合物の合成に関与しています。その属性は次のとおりです。

結晶構造解析

この化合物の構造類似体は、結晶構造が研究されており、反応性と安定性に関する洞察を提供できます。これらの研究は、以下に貢献します。

新規硫黄化剤

3-ジメチルアミノ-1,2,4-ジチアゾール-5-チオン: は、POSなどの高度に可溶性で安定な新規硫黄化剤の前駆体です。

作用機序

Target of Action

It’s known that this compound is used in the synthesis of phosphorothioate oligonucleotides , suggesting that its targets could be related to nucleic acid structures or processes.

Mode of Action

The mode of action of 3-Dimethylamino-1,2,4-dithiazole-5-thione involves a nucleophilic attack of phosphorus at sulfur, followed by decomposition of the phosphonium intermediate to the corresponding phosphorothioate and isocyanate/isothiocyanate species . This reaction pathway is considered rate-limiting .

Biochemical Pathways

The compound plays a crucial role in the synthesis of phosphorothioate oligonucleotides . Phosphorothioate oligonucleotides are modified DNA or RNA molecules where one of the oxygen atoms in the phosphate backbone is replaced by a sulfur atom, resulting in increased stability against nucleases. This modification is commonly used in therapeutic applications, such as antisense and siRNA therapies.

Result of Action

The primary result of the action of 3-Dimethylamino-1,2,4-dithiazole-5-thione is the formation of phosphorothioate linkages in oligonucleotides . These modified oligonucleotides have increased stability and resistance to degradation by nucleases, which can enhance their therapeutic potential.

Action Environment

The action of 3-Dimethylamino-1,2,4-dithiazole-5-thione is typically carried out in a controlled laboratory environment. The compound is a bright-yellow crystalline substance and is usually stored at 4° C . Safety data sheets indicate that it may cause skin and eye irritation, and respiratory irritation , suggesting that appropriate safety measures should be taken when handling this compound.

特性

IUPAC Name |

5-(dimethylamino)-1,2,4-dithiazole-3-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2S3/c1-6(2)3-5-4(7)9-8-3/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDRNGWAVAQNFSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=S)SS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70372660 | |

| Record name | 5-(Dimethylamino)-3H-1,2,4-dithiazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70372660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29220-04-0 | |

| Record name | 5-(Dimethylamino)-3H-1,2,4-dithiazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70372660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3'-Fluoro-[1,1'-biphenyl]-4-YL)methanol](/img/structure/B1597838.png)

![4-[5-(4-carboxyphenoxy)pentoxy]benzoic Acid](/img/structure/B1597844.png)

![3-{4-[(3-Chlorobenzyl)oxy]phenyl}acrylic acid](/img/structure/B1597852.png)

![2-[2-(2-Chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]acetic acid](/img/structure/B1597854.png)

![N-{3-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}acetamide](/img/structure/B1597855.png)